5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole
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Overview
Description
5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromomethyl and methoxymethyl substituents on the thiadiazole ring, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with bromomethylating and methoxymethylating agents. One common method involves the bromomethylation of 3-(methoxymethyl)-1,2,4-thiadiazole using bromomethylating reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted thiadiazoles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols or thioethers.
Cyclization Reactions: The methoxymethyl group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substituted Thiadiazoles: Products with various functional groups replacing the bromomethyl group.
Sulfoxides and Sulfones: Oxidation products with higher oxidation states of sulfur.
Thioethers and Thiols: Reduction products with sulfur in a lower oxidation state.
Scientific Research Applications
5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxymethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole: Similar structure with a chloromethyl group instead of bromomethyl.
5-(Bromomethyl)-3-(hydroxymethyl)-1,2,4-thiadiazole: Similar structure with a hydroxymethyl group instead of methoxymethyl.
5-(Bromomethyl)-3-(methyl)-1,2,4-thiadiazole: Similar structure with a methyl group instead of methoxymethyl.
Uniqueness
5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole is unique due to the combination of bromomethyl and methoxymethyl substituents, which impart distinct reactivity and solubility properties.
Properties
Molecular Formula |
C5H7BrN2OS |
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Molecular Weight |
223.09 g/mol |
IUPAC Name |
5-(bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C5H7BrN2OS/c1-9-3-4-7-5(2-6)10-8-4/h2-3H2,1H3 |
InChI Key |
LAQROXPBYYJSJD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NSC(=N1)CBr |
Origin of Product |
United States |
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